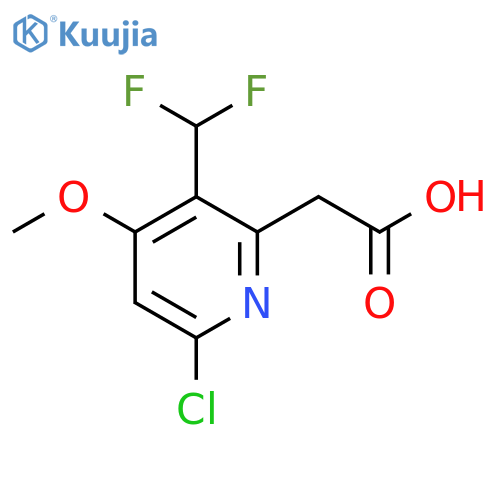Cas no 1807065-29-7 (6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid)

1807065-29-7 structure
商品名:6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid
CAS番号:1807065-29-7
MF:C9H8ClF2NO3
メガワット:251.614528656006
CID:4872536
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid 化学的及び物理的性質
名前と識別子
-
- 6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid
-
- インチ: 1S/C9H8ClF2NO3/c1-16-5-3-6(10)13-4(2-7(14)15)8(5)9(11)12/h3,9H,2H2,1H3,(H,14,15)
- InChIKey: IFDKSCNZKNKJAH-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC(=C(C(F)F)C(CC(=O)O)=N1)OC
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 255
- 疎水性パラメータ計算基準値(XlogP): 1.9
- トポロジー分子極性表面積: 59.4
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029046554-1g |
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid |
1807065-29-7 | 97% | 1g |
$3,129.00 | 2022-03-31 | |
| Alichem | A029046554-500mg |
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid |
1807065-29-7 | 97% | 500mg |
$1,597.40 | 2022-03-31 | |
| Alichem | A029046554-250mg |
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid |
1807065-29-7 | 97% | 250mg |
$1,008.00 | 2022-03-31 |
6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid 関連文献
-
Hideyuki Shinmori,Chihiro Mochizuki Chem. Commun., 2017,53, 6569-6572
-
Azusa Kondoh,Sho Ishikawa,Takuma Aoki Chem. Commun., 2016,52, 12513-12516
-
Xiao-Wei Zhang,Zu-Feng Xiao,Mei-Mei Wang,Yan-Jun Zhuang,Yan-Biao Kang Org. Biomol. Chem., 2016,14, 7275-7281
1807065-29-7 (6-Chloro-3-(difluoromethyl)-4-methoxypyridine-2-acetic acid) 関連製品
- 1694943-94-6(3-{(tert-butoxy)carbonylamino}-3-(4-methyl-1,3-thiazol-2-yl)propanoic acid)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)
- 2228300-46-5(3-(2-{(tert-butoxy)carbonylamino}-4-chlorophenyl)-1,2-oxazole-5-carboxylic acid)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 72613-92-4(Ethyl 2-hydrazinylbutanoate hydrochloride)
- 2171891-19-1(1-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)furan-2-carbonyl-4-methoxypyrrolidine-3-carboxylic acid)
- 2137843-12-8(Cyclohexanesulfonamide, N,3,4-trimethyl-)
- 2172035-25-3(tert-butyl 3-hydroxy-3-4-(hydroxymethyl)oxan-4-ylpyrrolidine-1-carboxylate)
- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)
推奨される供給者
Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

BIOOKE MICROELECTRONICS CO.,LTD
ゴールドメンバー
中国のサプライヤー
試薬

Enjia Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
